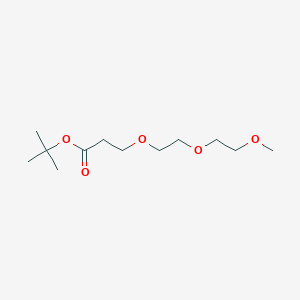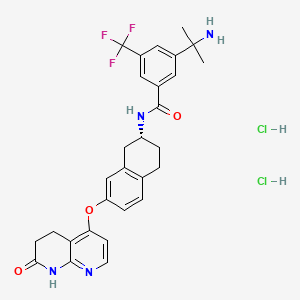
m-PEG3-Boc
Übersicht
Beschreibung
M-PEG3-Boc is a PEG- and Alkyl/ether-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
M-PEG3-Boc is used in the synthesis of a series of PROTACs . The synthesis process involves the use of advanced equipment and techniques .Molecular Structure Analysis
The molecular formula of m-PEG3-Boc is C12H24O5 . The molecular weight is 248.32 g/mol . The InChI is 1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 . The canonical SMILES is CC©©OC(=O)CCOCCOCCOC .Chemical Reactions Analysis
M-PEG3-Boc is a PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
M-PEG3-Boc has a molecular weight of 248.32 g/mol . It has a topological polar surface area of 54 Ų . It has a rotatable bond count of 11 . The complexity of m-PEG3-Boc is 198 .Wissenschaftliche Forschungsanwendungen
PEGylation
m-PEG3-Boc is a derivative of Polyethylene Glycol (PEG), a compound composed of repeated ethylene glycol units . PEG and its derivatives are known for their non-irritation, good water solubility, and good compatibility . These properties make them ideal for PEGylation, a process where PEG chains are attached to molecules, particularly proteins and peptides, to improve their stability, solubility, and reduce immunogenicity .
Drug Delivery Systems
The hydrophilic nature of PEG makes it an excellent candidate for use in drug delivery systems. The addition of PEG chains to drug molecules can enhance their solubility and stability, thereby improving their pharmacokinetics and biodistribution .
Cosmetics and Personal Care Products
Due to its excellent lubricity, moisture retention, and dispersibility, PEG and its derivatives are widely used in cosmetics and personal care products . They can serve as adhesives, antistatic agents, and softeners .
Chemical Industry
PEG derivatives are applied in various sectors of the chemical industry, including chemical fibers, rubber, plastics, paper, paint, electroplating, and pesticides . They are used due to their good compatibility and excellent dispersibility .
Food Processing
In the food processing industry, PEG derivatives are used due to their good water solubility and compatibility . They can act as emulsifiers, stabilizers, and thickeners .
PROTAC Linker
m-PEG3-Boc can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The m-PEG3-Boc serves as a linker molecule in the PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase .
Synthesis of Other PEG Derivatives
m-PEG3-Boc can be used as a starting material for the synthesis of other PEG derivatives . For example, m-PEG3-COOH, a PEG linker containing a terminal carboxylic acid, can be synthesized from m-PEG3-Boc . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Surface Modification and Functionalization
The presence of functional groups in m-PEG3-Boc allows it to be used for surface modification and functionalization . This can enhance the properties of the surface, such as its hydrophilicity, biocompatibility, and resistance to protein adsorption .
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECCIYKQSINBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-Boc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)





![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)